(R)-(+)-1-Phenyl-1-propanol

Biocatalysis Kinetic Resolution Enantioselective Esterification

(R)-(+)-1-Phenyl-1-propanol (CAS 1565-74-8) guarantees enantiomeric purity ≥98% ee and specific rotation +45° (c=1, CHCl₃), essential for reproducible asymmetric synthesis, chiral auxiliary applications, and chiral HPLC method validation. Unlike racemates or the (S)-enantiomer, this (R)-form delivers predictable reactivity in enzymatic kinetic resolutions (e.g., Novozym 435) and ensures consistent diastereoselectivity. Choose the validated enantiomer to eliminate batch variability in pharmaceutical R&D and analytical workflows.

Molecular Formula C9H12O
Molecular Weight 136.19 g/mol
CAS No. 1565-74-8
Cat. No. B144640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(+)-1-Phenyl-1-propanol
CAS1565-74-8
Synonyms(+)-(αR)-α-Ethylbenzenemethanol;  (+)-1-Phenyl-1-propanol;  (+)-1-Phenylpropanol;  (+)-1-Phenylpropyl alcohol;  (+)-α-Ethylbenzyl alcohol;  (+)-α-Phenylpropanol;  (R)-(+)-1-Phenyl-1-propanol;  (R)-(+)-α-Ethylbenzenemethanol;  (R)-(+)-α-Hydroxypropylbenzene; 
Molecular FormulaC9H12O
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)O
InChIInChI=1S/C9H12O/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3/t9-/m1/s1
InChIKeyDYUQAZSOFZSPHD-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (R)-(+)-1-Phenyl-1-propanol (CAS 1565-74-8): An Overview of its Role as a Chiral Synthon


(R)-(+)-1-Phenyl-1-propanol (CAS 1565-74-8) is an enantiomerically pure secondary alcohol featuring a phenyl group at the chiral center, rendering it a versatile building block in asymmetric synthesis [1]. It is frequently employed as a chiral auxiliary or intermediate in the preparation of pharmaceuticals and fine chemicals , as well as a benchmark analyte for chiral chromatographic method development [2]. The compound is a clear, colorless liquid with a molecular weight of 136.19 g/mol [3].

(R)-(+)-1-Phenyl-1-propanol: Why Generic Substitution of Chiral Alcohols is Not a Viable Procurement Strategy


The biological and catalytic activity of a chiral molecule is exquisitely dependent on its absolute stereochemistry; the (R) and (S) enantiomers of 1-phenyl-1-propanol exhibit profoundly different behaviors in enzymatic systems, where one may serve as an active substrate while the other is inert or acts as an inhibitor [1]. Furthermore, structurally similar analogs, such as 1-phenyl-2-propanol, present distinct reactivity profiles due to differing positions of the hydroxyl group, a difference that fundamentally alters their performance in synthetic applications [2]. Substituting (R)-(+)-1-Phenyl-1-propanol with a racemate, a different enantiomer, or a positional isomer introduces uncontrolled variables that can derail reaction outcomes, compromise analytical accuracy, and invalidate regulatory compliance. The following quantitative evidence guide details the specific, measurable differentiations that justify the exclusive selection of (R)-(+)-1-Phenyl-1-propanol for critical applications.

Technical Evidence Guide: Quantified Differentiation of (R)-(+)-1-Phenyl-1-propanol vs. Key Comparators


Head-to-Head Kinetic Resolution: Lipase Enantioselectivity for (R)-(+)-1-Phenyl-1-propanol

In a comparative study of three commercial lipases for the kinetic resolution of racemic (R,S)-1-phenyl-1-propanol, Novozym 435 exhibited pronounced enantioselectivity toward the (R)-enantiomer, preferentially esterifying it while leaving the (S)-enantiomer largely unreacted [1]. This differential reactivity forms the basis for the efficient biocatalytic production of enantiopure (R)-(+)-1-phenyl-1-propanol.

Biocatalysis Kinetic Resolution Enantioselective Esterification

Chromatographic Enantioseparation: Distinct Retention Profiles on Quinidine Carbamate CSP

The separation of 1-phenylpropanol enantiomers on a quinidine carbamate-type chiral stationary phase (CSP) was achieved with a selectivity factor (α) between 1.07 and 1.09 [1]. In contrast, the positional isomer 2-phenylpropanol exhibited different retention behavior, while the halogenated analog 3-chloro-1-phenylpropanol also showed distinct selectivity, underscoring the unique interaction of (R)-(+)-1-phenyl-1-propanol with this specific chiral selector.

Chiral Chromatography Analytical Method Development Enantiomer Separation

Asymmetric Catalytic Synthesis: Catalyst Efficiency in Producing (R)-(+)-1-Phenyl-1-propanol

Two distinct catalytic systems for the asymmetric synthesis of 1-phenyl-1-propanol demonstrate markedly different efficiencies. A silica-supported chitosan-iron-nickel complex catalyzed the asymmetric hydrogenation of propiophenone to yield (R)-(+)-1-phenyl-1-propanol with an optical yield of 91.7% [1]. A separate chiral Ru cluster catalyst system, derived from Ru₃(CO)₁₂ and chiral diiminodiphosphine ligands, achieved a chemical yield of 94% with an enantiomeric excess (ee) of 96% [2]. These results highlight the specific, high-yielding pathways available for the (R)-enantiomer.

Asymmetric Hydrogenation Chiral Catalysis Synthetic Methodology

Diastereomeric Salt Resolution: Achieving High Enantiopurity of (R)-(+)-1-Phenyl-1-propanol

A general method for the resolution of racemic 1-phenyl-1-propanol via diastereoisomeric salt formation was developed. Using the maleic acid monoester of the alcohol and cinchonidine as a resolving agent, the (R)-enantiomer was obtained with an enantiomeric excess (ee) exceeding 99% [1]. This high level of enantiopurity is a critical quality attribute for applications where the presence of the (S)-enantiomer could be detrimental.

Chiral Resolution Enantiomeric Excess Diastereomeric Crystallization

Physical Property Benchmarking: Optical Rotation as a Quality Metric

The specific optical rotation serves as a primary, quantitative identity and purity test for (R)-(+)-1-phenyl-1-propanol. Reputable suppliers specify a narrow acceptable range, typically +44.0 to +47.0° (c=1, CHCl₃) [1], with some high-purity grades reporting values up to +48° (c=2.25 in hexane) . These values are distinct from the opposite enantiomer, (S)-(-)-1-phenyl-1-propanol, which exhibits a negative rotation of similar magnitude.

Quality Control Chiral Purity Analytical Specification

Application Scenarios for (R)-(+)-1-Phenyl-1-propanol: Where the Evidence Points to Procurement Value


Asymmetric Synthesis of Chiral Active Pharmaceutical Ingredients (APIs)

The compound's validated role as a high-enantiopurity building block, supported by evidence of >99% ee achievable through diastereomeric resolution [1] and high-yield (>90%) asymmetric synthetic pathways [2], makes it a reliable starting material for the construction of complex chiral drug molecules. Its defined stereochemistry is essential for introducing a chiral phenylpropanol motif with predictable biological activity.

Biocatalytic Process Development and Optimization

The documented, high enantioselectivity of Novozym 435 lipase for (R)-(+)-1-phenyl-1-propanol over its (S)-enantiomer [1] positions this compound as an ideal substrate for developing and calibrating enzymatic resolution or kinetic assays. This evidence directly supports its use in screening new biocatalysts or optimizing reaction conditions for the synthesis of chiral alcohols.

Chiral Chromatographic Method Development and Validation

As a well-characterized analyte with published separation data on both quinidine carbamate and cellulose-based chiral stationary phases [1], (R)-(+)-1-phenyl-1-propanol is a preferred choice for the development, optimization, and system suitability testing of new analytical methods for chiral purity assessment. Its distinct retention behavior relative to positional isomers ensures the specificity of the method [2].

Chiral Auxiliary in Stereoselective Transformations

The commercial availability of (R)-(+)-1-phenyl-1-propanol with a guaranteed minimum optical purity of 98% and specific rotation of +45° (c=1, CHCl₃) [1] enables its routine use as a chiral auxiliary or ligand component. This consistent quality is critical for achieving reproducible diastereoselectivity in academic research and industrial process chemistry, where it can be used to control the stereochemical outcome of key bond-forming reactions.

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